

Application Notes and Protocols for Protein Kinase C (19-36)

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Compound of Interest

Compound Name: Protein Kinase C (19-36)

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Introduction

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses.[1][2][3] The PKC family is divided into three subfamilies based on their requirements for activation: conventional (cPKC), novel (nPKC), and atypical (aPKC).[2][4] Dysregulation of PKC activity has been implicated in various diseases, including cancer and cardiovascular disorders.

PKC (19-36) is a synthetic peptide that acts as a potent and selective pseudosubstrate inhibitor of Protein Kinase C.[5] Derived from the pseudosubstrate region of PKC α and β isoforms (residues 19-36), it competitively binds to the substrate-binding site of the kinase, thereby preventing the phosphorylation of its natural substrates.[6] This peptide has been widely used as a tool to investigate the physiological roles of PKC in various cellular processes.

Mechanism of Action

The pseudosubstrate region of PKC contains a sequence of amino acids that mimics a substrate phosphorylation site but lacks the phosphorylatable serine or threonine residue.[6] In the inactive state, this region occupies the catalytic site, maintaining the enzyme in an autoinhibited conformation. PKC (19-36) leverages this mechanism by competing with

endogenous substrates for binding to the active site of PKC, effectively blocking its kinase activity.

Data Presentation

Inhibitory Activity of PKC (19-36)

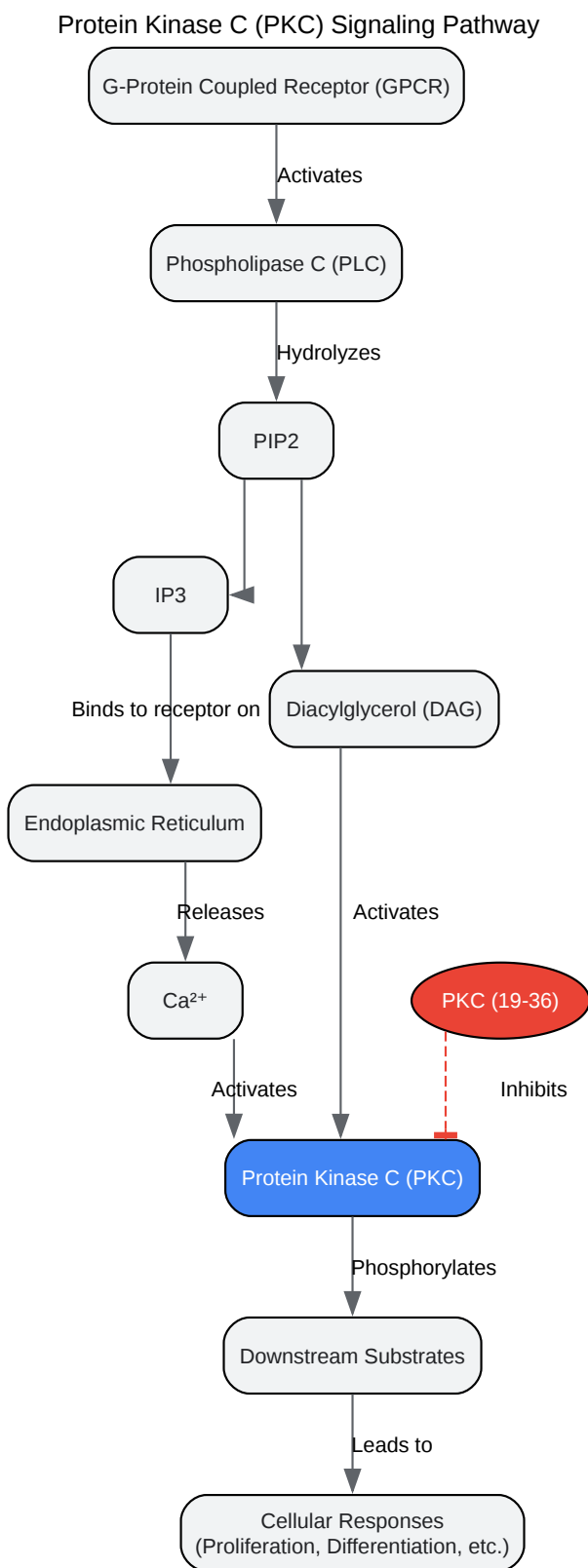
Parameter	Value	Reference
IC ₅₀ (PKC)	0.18 μ M	[7]
K _i (PKC)	147 nM	

Effects of PKC (19-36) on Cellular Processes

Cell Type	Process Investigated	PKC (19-36) Concentration	Observed Effect	Reference
Vascular Smooth Muscle Cells (VSMCs)	High glucose-induced cell proliferation	0.1 - 1 μ M	Dose-dependent inhibition of DNA and protein synthesis	[8]
Human Microvascular Endothelial Cells (HMEC-1) & Human Umbilical Vein Endothelial Cells (HUVECs)	TPA-induced PKC activation	Not specified	Reduced PKC peptide phosphorylation by 85%	[9]
Mouse Skeletal Muscle Fibers	IGF-1-mediated Ca ²⁺ current enhancement	50 μ M	Complete abolition of IGF-1 effect	[10]

Signaling Pathway

The following diagram illustrates the canonical Protein Kinase C signaling pathway and the point of inhibition by PKC (19-36).



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A diagram of the Protein Kinase C signaling cascade.

Experimental Protocols

In Vitro Protein Kinase C Assay

This protocol is designed to measure the phosphotransferase activity of PKC in the presence or absence of the PKC (19-36) inhibitor.

Materials:

- Purified PKC enzyme or cell lysate containing PKC
- PKC (19-36) inhibitor peptide
- PKC substrate peptide (e.g., Ac-FKKSFKL-NH₂)
- [γ -³²P]ATP
- Assay Buffer (20 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 1-2 mM DTT)
- Lipid Activator (e.g., phosphatidylserine and diacylglycerol)
- Stop Solution (0.1 M ATP, 0.1 M EDTA, pH 8.0)
- P81 phosphocellulose paper
- 0.75% Phosphoric acid
- Scintillation counter and vials

Procedure:

- Prepare the reaction mixture by combining the assay buffer, lipid activator, and PKC substrate peptide in a microcentrifuge tube.
- Add the desired concentration of PKC (19-36) or vehicle control to the reaction mixture.
- Add the purified PKC enzyme or cell lysate to initiate a pre-incubation step.

- Start the kinase reaction by adding [γ - ^{32}P]ATP. The final ATP concentration should be around the K_m of PKC for ATP ($\sim 50\ \mu\text{M}$).
- Incubate the reaction at 30°C for 10-15 minutes. Ensure the reaction is within the linear range.
- Stop the reaction by adding the Stop Solution.
- Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ - ^{32}P]ATP.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the PKC activity and the percentage of inhibition by PKC (19-36).

Western Blot Analysis of PKC Substrate Phosphorylation

This protocol allows for the detection of changes in the phosphorylation state of PKC substrates in cells treated with PKC (19-36).

Materials:

- Cell culture reagents
- PKC (19-36) inhibitor peptide
- PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes

- Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
- Primary antibody against the phosphorylated PKC substrate
- Primary antibody against the total PKC substrate (for loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Culture cells to the desired confluency.
- Pre-treat cells with various concentrations of PKC (19-36) for a specified time.
- Stimulate the cells with a PKC activator (e.g., PMA) to induce substrate phosphorylation.
- Wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates.
- Denature the protein samples by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
- Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.

Immunofluorescence Staining for PKC Translocation

This protocol is used to visualize the subcellular localization of PKC and the effect of PKC (19-36) on its translocation upon activation.

Materials:

- Cells grown on coverslips
- PKC (19-36) inhibitor peptide
- PKC activator (e.g., PMA)
- Fixative (e.g., 4% paraformaldehyde)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking solution (e.g., 5% normal goat serum in PBS)
- Primary antibody against a PKC isoform
- Fluorophore-conjugated secondary antibody
- DAPI or Hoechst for nuclear counterstaining
- Mounting medium
- Fluorescence microscope

Procedure:

- Seed cells on sterile glass coverslips in a culture dish and allow them to adhere.
- Pre-treat the cells with PKC (19-36) or vehicle control.
- Stimulate the cells with a PKC activator (e.g., PMA) to induce PKC translocation.
- Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
- Wash the cells with PBS.
- Permeabilize the cells with permeabilization buffer for 10 minutes.
- Wash the cells with PBS.
- Block non-specific antibody binding with blocking solution for 1 hour.
- Incubate the cells with the primary anti-PKC antibody overnight at 4°C.
- Wash the cells with PBS.
- Incubate the cells with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
- Wash the cells with PBS.
- Counterstain the nuclei with DAPI or Hoechst.
- Mount the coverslips onto microscope slides using mounting medium.
- Visualize the subcellular localization of PKC using a fluorescence microscope.

Cell Proliferation (MTT) Assay

This assay measures the effect of PKC (19-36) on cell viability and proliferation.

Materials:

- Cells and culture medium

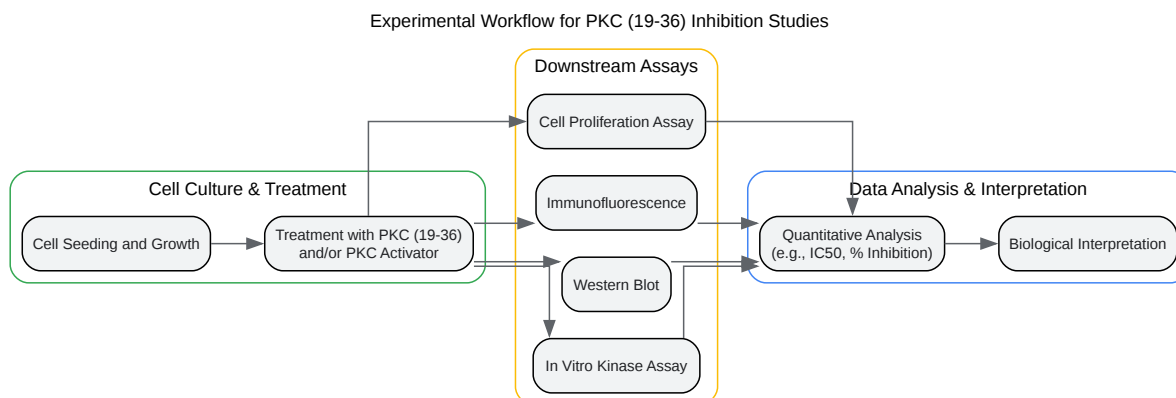
- PKC (19-36) inhibitor peptide
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density.
- Allow the cells to attach and grow for 24 hours.
- Treat the cells with a range of concentrations of PKC (19-36) for the desired duration (e.g., 24, 48, or 72 hours).
- After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
- Remove the medium containing MTT.
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
- Calculate the percentage of cell viability relative to the untreated control cells.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of PKC (19-36) on a cellular process.



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A flowchart of a typical experimental design.

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References

- 1. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase C - Wikipedia [en.wikipedia.org]
- 3. bosterbio.com [bosterbio.com]
- 4. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 5. adooq.com [adooq.com]
- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. jneurosci.org [jneurosci.org]
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